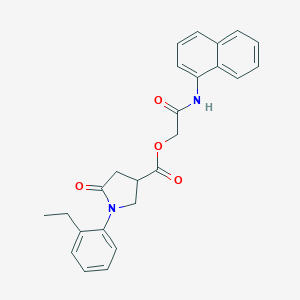
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as NAEPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxylates and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to activate the AMPK pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth in vitro. In addition, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to improve glucose tolerance and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of using 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a readily available compound for research purposes. However, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has some limitations, including its poor solubility in water and limited bioavailability, which may affect its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in animal models and clinical trials. In addition, the mechanism of action of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate needs to be further elucidated to better understand its effects on inflammation, oxidative stress, and cancer cell growth. Finally, the development of more effective delivery systems for 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate may improve its bioavailability and therapeutic potential.
合成法
The synthesis of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2-ethylphenylhydrazine with 1-naphthylglyoxal in the presence of acetic acid to yield the intermediate product, which is then reacted with ethyl acetoacetate to form 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. The final product is obtained after purification through recrystallization.
科学的研究の応用
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. In addition, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
製品名 |
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C25H24N2O4 |
分子量 |
416.5 g/mol |
IUPAC名 |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H24N2O4/c1-2-17-8-4-6-13-22(17)27-15-19(14-24(27)29)25(30)31-16-23(28)26-21-12-7-10-18-9-3-5-11-20(18)21/h3-13,19H,2,14-16H2,1H3,(H,26,28) |
InChIキー |
CFEVKTRNVQRKIS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
正規SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)